Linerixibat (GSK2330672) is a potent, selective, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT). [, ] It is classified as an ileal bile acid transporter inhibitor (IBATi). [, ] In scientific research, Linerixibat serves as a valuable tool to investigate the role of bile acid signaling in various physiological and pathological processes. []
A key challenge in the synthesis of Linerixibat lies in establishing the two stereocenters within its benzothiazepine ring. [] A successful approach involves a two-step process:
a. Episulfonium-controlled Ritter reaction: This step utilizes an episulfonium intermediate to control the stereochemistry of the Ritter reaction, leading to the formation of the desired diastereomer. []
b. Sulfoxide-directed reduction: A subsequent reduction, directed by a sulfoxide group, installs the second stereocenter. Computational studies suggest that this reduction proceeds through electronic repulsion between the sulfur lone pair and the incoming borohydride anion. []
Linerixibat possesses a chiral benzothiazepine core. [] Determining the absolute configuration of each stereoisomer is crucial, as different stereoisomers might exhibit varying biological activities. [] Techniques like supercritical fluid chromatography, in combination with chemical derivatization, are employed to resolve and analyze the stereoisomers of Linerixibat. []
Chemical derivatization of Linerixibat enhances its separation during chromatographic analysis. [] This involves reacting Linerixibat with specific reagents to produce derivatives with improved chromatographic properties.
a. Esterification: Treatment with anhydrides like acetic, propionic, butyric, isobutyric, valeric, and isovaleric anhydrides. []
b. Acidic hydrolysis: Reaction with 3N HCl in n-butanol. []
These derivatization strategies, combined with supercritical fluid chromatography, facilitate the separation and analysis of Linerixibat stereoisomers. []
Linerixibat exerts its action by selectively inhibiting ASBT, primarily localized to the apical membrane of enterocytes in the ileum. [, ] By blocking ASBT, Linerixibat prevents the reabsorption of bile acids from the gut lumen back into the enterohepatic circulation. [, ] This leads to increased fecal bile acid excretion, decreased serum bile acid concentrations, and a shift in the bile acid pool composition. [, , ]
a. Investigating the role of bile acids in cholestatic pruritus: Linerixibat is being investigated for its potential to alleviate cholestatic pruritus in patients with primary biliary cholangitis (PBC). [, , , , , , , , , ] By reducing serum bile acid levels, Linerixibat aims to interrupt the pruritogenic signaling cascade associated with bile acid accumulation. [, , ] Studies have shown a correlation between Linerixibat-mediated reductions in serum bile acid concentrations and improvement in pruritus scores in PBC patients. [, , , ]
b. Exploring the relationship between bile acid metabolism and disease pathogenesis: The ability of Linerixibat to modulate bile acid homeostasis makes it a valuable tool to study the intricate relationship between bile acid metabolism and the pathogenesis of various diseases, including metabolic disorders and liver diseases. [, , ]
c. Developing novel therapeutic strategies for metabolic and liver diseases: Understanding the therapeutic potential of Linerixibat in preclinical and clinical studies can pave the way for developing novel therapeutic strategies targeting bile acid signaling pathways for treating a wider range of diseases. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9